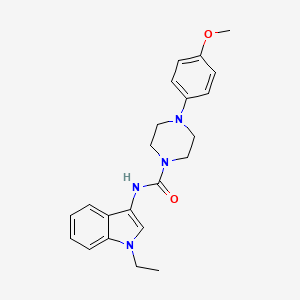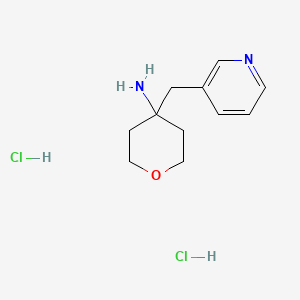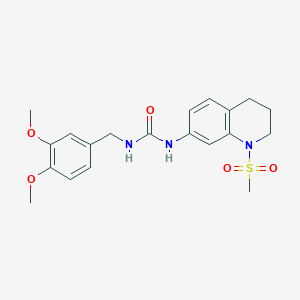![molecular formula C15H13BrO3 B3000393 Methyl 3-[(2-bromophenoxy)methyl]benzoate CAS No. 438465-02-2](/img/structure/B3000393.png)
Methyl 3-[(2-bromophenoxy)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Methyl 3-[(2-bromophenoxy)methyl]benzoate involves the reaction between 3-hydroxybenzoic acid methyl ester and 2-bromophenylmethanol . The esterification process results in the formation of this compound .
Molecular Structure Analysis
The molecular structure of This compound consists of a benzene ring attached to a benzoate group via an ether linkage. The bromine atom is positioned ortho to the methoxy group. The chemical formula is C6H5−C(=O)−O−CH3 .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including ester hydrolysis, nucleophilic substitution, and aromatic substitution. For instance, it can undergo hydrolysis to yield 3-hydroxybenzoic acid and methanol .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 3-[(2-bromophenoxy)methyl]benzoate has been used as an intermediate in the synthesis of various compounds. For example, it played a key role in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which is crucial for the total synthesis of bisbibenzyls, known for their versatile biological activities. The synthesis involved a condensation reaction under specific conditions, using catalysts such as cupric oxide and mixed condensing agents like calcium carbonate with potassium carbonate (Lou Hong-xiang, 2012).
Biochemical Applications
In biochemistry, related compounds have been utilized in various ways. For instance, chloromethane, similar in structure, has been shown to act as a methyl donor in the biosynthesis of methyl esters of benzoic and furoic acid, a key process in primary metabolism of the fungus Phellinus pomaceus. This indicates the potential of methyl benzoates in complex biochemical pathways (D. B. Harper et al., 1989).
Chemical Reaction Studies
Studies on the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts under specific conditions have provided insights into the mechanisms of chemical reactions involving similar compounds. Such research helps in understanding the interaction between these compounds and various catalysts (S. T. King & E. J. Strojny, 1982).
Crystallographic Research
The crystal structures of compounds similar to this compound, like methyl 4-bromo-2-(methoxymethoxy)benzoate, have been compared, providing valuable insights into the structural differences and interactions within such molecules. This research is crucial for understanding the molecular architecture and potential applications of these compounds (P. A. Suchetan et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[(2-bromophenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-6-4-5-11(9-12)10-19-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQYVQHGLIZAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(Oxolan-3-yl)pyrazol-4-yl]-4-pyrrol-1-ylbenzamide](/img/structure/B3000315.png)

![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(5-methylfuran-2-yl)-2-pyrrolidin-1-ylethyl]prop-2-enamide](/img/structure/B3000317.png)

![Methyl (E)-4-[1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylamino]-4-oxobut-2-enoate](/img/structure/B3000320.png)
![7-Methyl-1-(4-propoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3000321.png)

![N-(5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3000323.png)
![3-(4-Ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000325.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-fluorophenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3000332.png)
